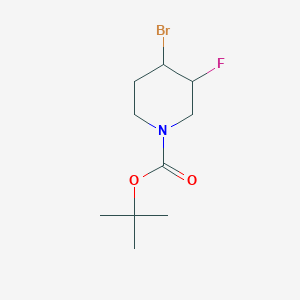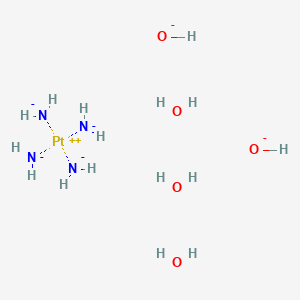
Tetraammineplatinum(II) hydroxide hydrate, (59% Pt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tetraammineplatinum(II) hydroxide hydrate, (59% Pt) is a useful research compound. Its molecular formula is H16N4O5Pt-4 and its molecular weight is 347.24 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraammineplatinum(II) hydroxide hydrate, (59% Pt) is 347.076864 g/mol and the complexity rating of the compound is 3.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraammineplatinum(II) hydroxide hydrate, (59% Pt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraammineplatinum(II) hydroxide hydrate, (59% Pt) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Tetraammineplatinum(II) hydroxide hydrate is primarily used as a precursor for the preparation of platinum complexes . These complexes can interact with various targets depending on the specific complex formed.
Mode of Action
The compound interacts with its targets through the formation of platinum complexes . These complexes can then interact with other molecules, leading to various changes in the target.
Biochemical Pathways
The specific biochemical pathways affected by Tetraammineplatinum(II) hydroxide hydrate depend on the platinum complex formed. One known application is the synthesis of Pt/CeO2 catalysts , which are used in the water-gas shift reaction .
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) hydroxide hydrate’s action depend on the specific platinum complex formed. In the case of Pt/CeO2 catalysts, they facilitate the water-gas shift reaction .
Eigenschaften
IUPAC Name |
azanide;platinum(2+);dihydroxide;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2N.5H2O.Pt/h9*1H2;/q4*-1;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNXXSJLNIPAR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.[OH-].[OH-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16N4O5Pt-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
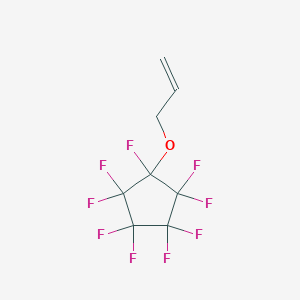
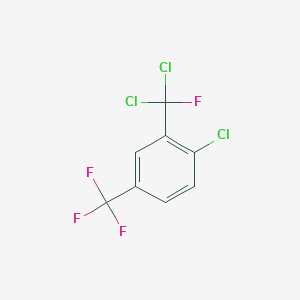
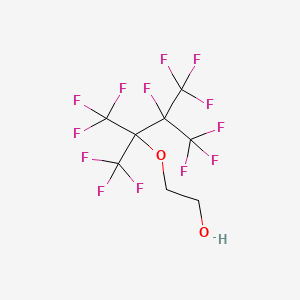
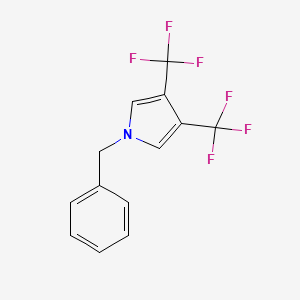
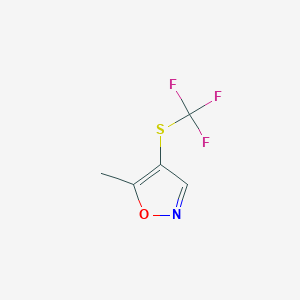
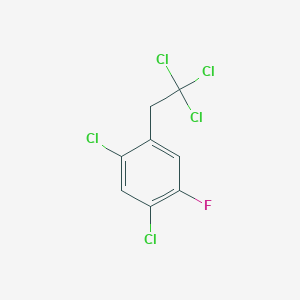
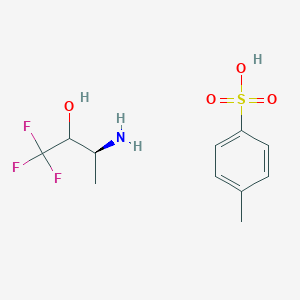
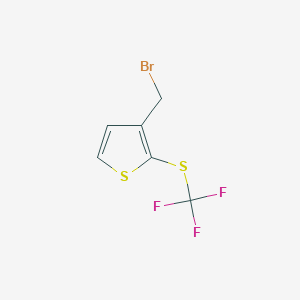
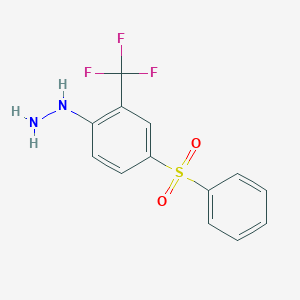
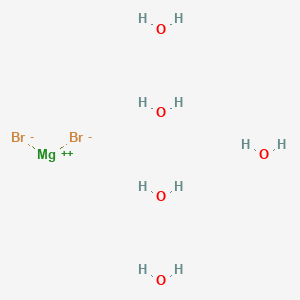
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
